molecular formula C20H23N3O2 B6455557 5-(cyclohexylmethyl)-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2549020-34-8

5-(cyclohexylmethyl)-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6455557
CAS No.: 2549020-34-8
M. Wt: 337.4 g/mol
InChI Key: RSRCIKHGKFQWLJ-UHFFFAOYSA-N
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Description

5-(cyclohexylmethyl)-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic compound that belongs to the pyrazolopyrazine family. This compound is characterized by its unique structure, which includes a cyclohexylmethyl group, a methoxyphenyl group, and a pyrazolopyrazine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyclohexylmethyl)-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the cyclohexylmethyl group: This step often involves the alkylation of the pyrazolopyrazine core using cyclohexylmethyl halides in the presence of a strong base such as sodium hydride or potassium carbonate.

    Attachment of the methoxyphenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction, where the pyrazolopyrazine core is reacted with a methoxyphenyl halide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(cyclohexylmethyl)-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the pyrazolopyrazine core are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(cyclohexylmethyl)-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(cyclohexylmethyl)-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(cyclohexylmethyl)-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: Lacks the methoxy group on the phenyl ring.

    5-(cyclohexylmethyl)-2-(3-chlorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: Contains a chloro group instead of a methoxy group on the phenyl ring.

    5-(cyclohexylmethyl)-2-(3-hydroxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: Contains a hydroxyl group instead of a methoxy group on the phenyl ring.

Uniqueness

The presence of the methoxy group on the phenyl ring in 5-(cyclohexylmethyl)-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and can lead to different biological and chemical behaviors.

Properties

IUPAC Name

5-(cyclohexylmethyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-25-17-9-5-8-16(12-17)18-13-19-20(24)22(10-11-23(19)21-18)14-15-6-3-2-4-7-15/h5,8-13,15H,2-4,6-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRCIKHGKFQWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C=CN(C(=O)C3=C2)CC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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